2-Ethoxy-4-[4-(propan-2-yl)piperazin-1-yl]aniline trihydrochloride
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Overview
Description
2-Ethoxy-4-[4-(propan-2-yl)piperazin-1-yl]aniline trihydrochloride is a chemical compound with the molecular formula C15H28Cl3N3O and a molecular weight of 372.8 g/mol . This compound is known for its applications in various scientific research fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-4-[4-(propan-2-yl)piperazin-1-yl]aniline trihydrochloride involves multiple steps. The starting materials typically include 2-ethoxyaniline and 4-(propan-2-yl)piperazine. The reaction conditions often involve the use of solvents such as ethanol or methanol, and the reactions are carried out under controlled temperatures and pressures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is often purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-4-[4-(propan-2-yl)piperazin-1-yl]aniline trihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are obtained .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
2-Ethoxy-4-[4-(propan-2-yl)piperazin-1-yl]aniline trihydrochloride has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: It is used in biochemical assays and as a probe to study biological processes.
Mechanism of Action
The mechanism of action of 2-Ethoxy-4-[4-(propan-2-yl)piperazin-1-yl]aniline trihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
2-Ethoxy-4-[4-(propan-2-yl)piperazin-1-yl]aniline trihydrochloride can be compared with other similar compounds, such as:
2-Ethoxy-4-[4-(propan-2-yl)piperazin-1-yl]aniline: This compound lacks the trihydrochloride component and may have different solubility and stability properties.
4-[4-(Propan-2-yl)piperazin-1-yl]aniline: This compound lacks the ethoxy group, which may affect its reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
1803584-29-3 |
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Molecular Formula |
C15H26ClN3O |
Molecular Weight |
299.84 g/mol |
IUPAC Name |
2-ethoxy-4-(4-propan-2-ylpiperazin-1-yl)aniline;hydrochloride |
InChI |
InChI=1S/C15H25N3O.ClH/c1-4-19-15-11-13(5-6-14(15)16)18-9-7-17(8-10-18)12(2)3;/h5-6,11-12H,4,7-10,16H2,1-3H3;1H |
InChI Key |
LKLVKIFQSIMMHH-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)N2CCN(CC2)C(C)C)N.Cl.Cl.Cl |
Canonical SMILES |
CCOC1=C(C=CC(=C1)N2CCN(CC2)C(C)C)N.Cl |
solubility |
not available |
Origin of Product |
United States |
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